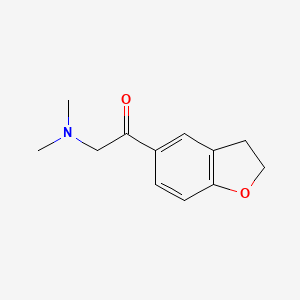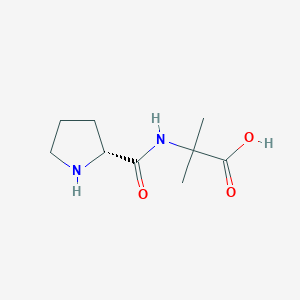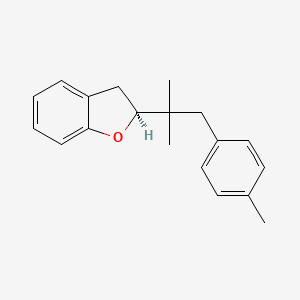
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran is a chiral compound with a complex structure that includes a dihydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran typically involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the dihydrobenzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chiral center: This is often done using chiral catalysts or reagents to ensure the desired stereochemistry.
Functional group modifications: Various functional groups can be introduced or modified to achieve the final structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of hydroxylated or ketone derivatives.
Reduction: This can result in the formation of reduced derivatives with different functional groups.
Substitution: This can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with various biological targets.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran: The enantiomer of the compound, which may have different biological activities.
2,3-Dihydrobenzofuran derivatives: Other compounds with similar core structures but different substituents.
Uniqueness
(S)-2-(2-Methyl-1-(p-tolyl)propan-2-yl)-2,3-dihydrobenzofuran is unique due to its specific stereochemistry and functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
647033-36-1 |
|---|---|
Fórmula molecular |
C19H22O |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(2S)-2-[2-methyl-1-(4-methylphenyl)propan-2-yl]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H22O/c1-14-8-10-15(11-9-14)13-19(2,3)18-12-16-6-4-5-7-17(16)20-18/h4-11,18H,12-13H2,1-3H3/t18-/m0/s1 |
Clave InChI |
QNBMTCYUPNBFNR-SFHVURJKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CC(C)(C)[C@@H]2CC3=CC=CC=C3O2 |
SMILES canónico |
CC1=CC=C(C=C1)CC(C)(C)C2CC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


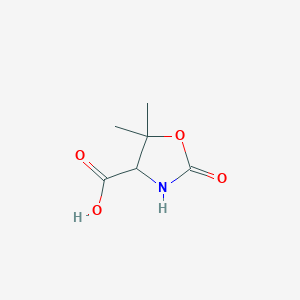
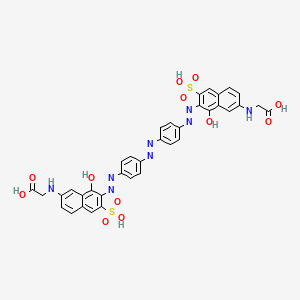
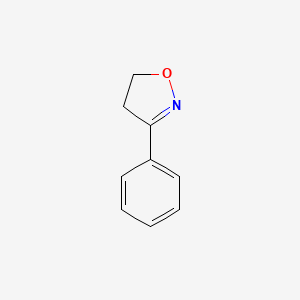
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
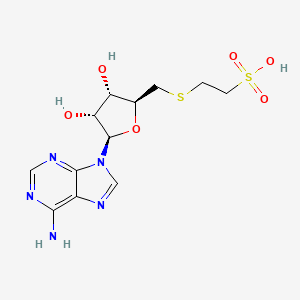
![N-Butyl-5-chloroimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12896767.png)
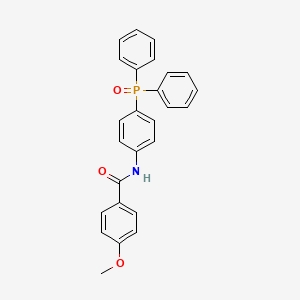
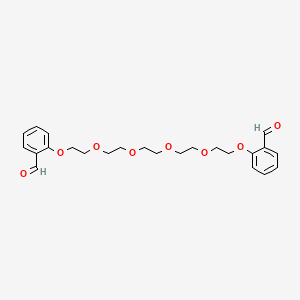
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)

![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
![1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12896807.png)
